N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indole-5-carboxamide
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Description
The compound “N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a carboxamide group. The molecule also contains a pyridine ring and a methoxyphenoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the carboxamide group, and the attachment of the pyridine and methoxyphenoxy groups. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The indole and pyridine rings are aromatic, meaning they have a stable ring of resonating electrons. The carboxamide group can participate in hydrogen bonding, and the methoxy group can increase the compound’s overall polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The indole ring is electron-rich and could potentially undergo electrophilic aromatic substitution. The carboxamide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the carboxamide group could allow for hydrogen bonding, which could increase the compound’s solubility in polar solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-19-6-2-3-7-20(19)28-22-17(5-4-11-24-22)14-25-21(26)16-8-9-18-15(13-16)10-12-23-18/h2-13,23H,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVHFMBPPYHIDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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